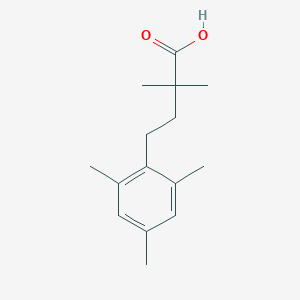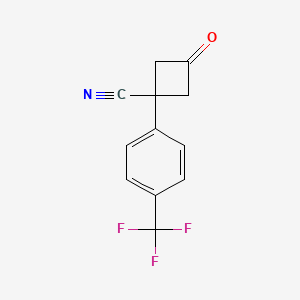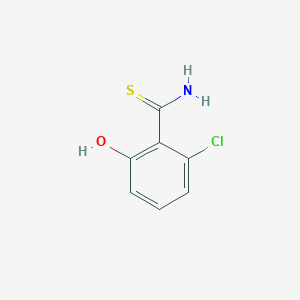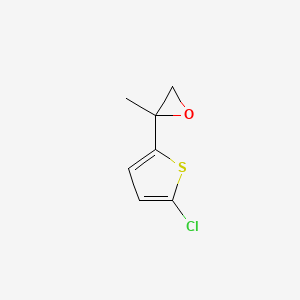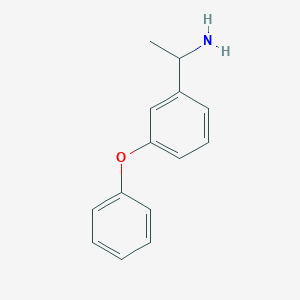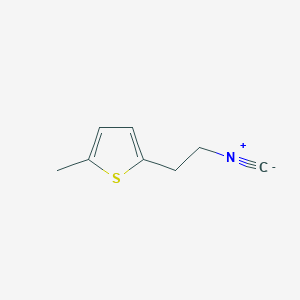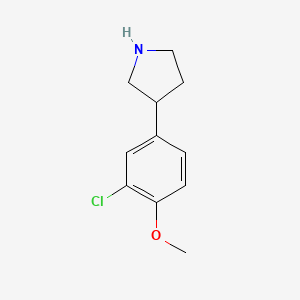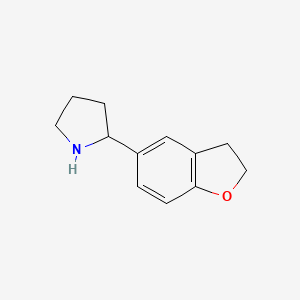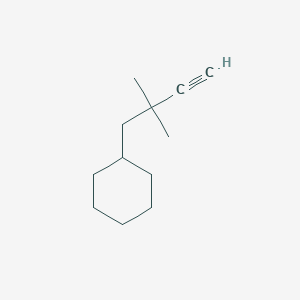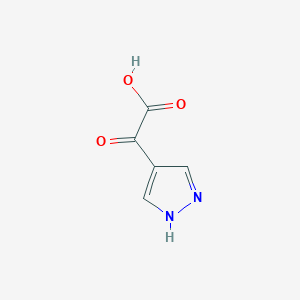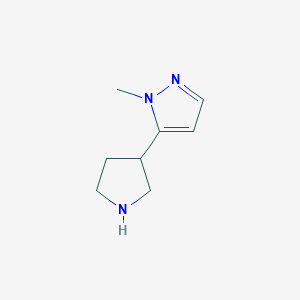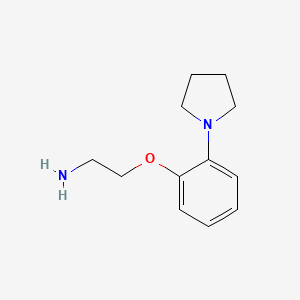![molecular formula C18H18BrNO4 B13607435 benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloroformate with 5-(4-bromophenyl)-1,3-dioxane-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[5-(4-chlorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-fluorophenyl)-1,3-dioxan-5-yl]carbamate
- Benzyl N-[5-(4-methylphenyl)-1,3-dioxan-5-yl]carbamate
Uniqueness
Benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C18H18BrNO4 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
benzyl N-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C18H18BrNO4/c19-16-8-6-15(7-9-16)18(11-22-13-23-12-18)20-17(21)24-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Clave InChI |
ZDCMQOACUZHVNX-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




